molecular formula C11H16O B8652713 Cyclohexane, 1-ethynyl-1-(2-propenyloxy)- CAS No. 57900-04-6

Cyclohexane, 1-ethynyl-1-(2-propenyloxy)-

Cat. No.: B8652713
CAS No.: 57900-04-6
M. Wt: 164.24 g/mol
InChI Key: WNYDQGSRAIRCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexane, 1-ethynyl-1-(2-propenyloxy)- is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

57900-04-6

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-ethynyl-1-prop-2-enoxycyclohexane

InChI

InChI=1S/C11H16O/c1-3-10-12-11(4-2)8-6-5-7-9-11/h2-3H,1,5-10H2

InChI Key

WNYDQGSRAIRCQE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1(CCCCC1)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-ethynylcyclohexanol (2.28 g, 18.36 mmol) in DMF (25 ml) was cooled (0° C. ice bath) and treated with 60% NaH (0.890 g, 22.25 mmol). The reaction was stirred for 30 min, then warmed to room temperature and stirred for 1 hr. To this was added allyl bromide (4.8 ml, 55.5 mmol) over 5 min and continued stirring for 16 h. The reaction was diluted with Et2O (75 mL), washed with water (4×50 mL), brine (50 mL), dried (MgSO4), filtered and concentrated to give the product, 1-(allyloxy)-1-ethynylcyclohexane (2.873 g, 12.24 mmol, 66.7% yield) as a pale yellow mobile oil. 1H NMR consistent with expected product, consists of approx 3:1 product/SM. Used as-is without further purification 1H NMR (CDCl3) δ: 5.94-6.04 (m, 1H), 5.33 (dq, J=17.2, 1.7 Hz, 1H), 5.17 (dq, J=10.3, 1.5 Hz, 1H), 4.15 (dt, J=5.6, 1.5 Hz, 2H), 2.50 (s, 1H), 2.49 (s, 1H), 1.91-1.98 (m, 3H), 1.49-1.77 (m, 12H), 1.24-1.38 (m, 3H).
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.89 g
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

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